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Compound of Interest

Compound Name: 5-Fluoroquinolin-6-ol

Cat. No.: B1405383 Get Quote

The quinoline ring system is a "privileged scaffold," a molecular framework that is recurrent in

approved drugs and clinical candidates.[1][2] Its rigid, aromatic structure is amenable to

functionalization, allowing for the precise tuning of biological activity. The subclass of

fluoroquinolones, which feature a fluorine atom, rose to prominence as a powerful class of

broad-spectrum antibiotics.[5] Their mechanism of action often involves the inhibition of

bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

5-Fluoroquinolin-6-ol emerges as a compound of significant interest for several reasons:

Fluorine Substitution: The C5-fluorine atom can enhance metabolic stability, increase binding

affinity to target proteins through unique electronic interactions, and modulate the basicity

(pKa) of the quinoline nitrogen.[3]

Hydroxyl Group: The C6-hydroxyl group provides a handle for further synthetic modification

and can participate in hydrogen bonding interactions with biological targets, a critical factor

for molecular recognition and potency.

Drug Development Potential: As a functionalized building block, it holds potential for the

synthesis of novel agents targeting bacterial infections, mycobacterial diseases, and

potentially other therapeutic areas where quinoline derivatives have shown promise.[1][6]

A thorough characterization of its physicochemical properties is the first and most critical step in

evaluating its potential as a drug lead or intermediate. These properties govern its Absorption,
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Distribution, Metabolism, and Excretion (ADME), ultimately determining its bioavailability and

therapeutic efficacy.[7][8]

Core Physicochemical & Spectroscopic Profile
While extensive experimental data for 5-Fluoroquinolin-6-ol is not widely published, we can

characterize the molecule through its fundamental structure and computed properties derived

from close structural analogs, providing a robust baseline for laboratory investigation.

Figure 1: Chemical Structure of 5-Fluoroquinolin-6-ol

Click to download full resolution via product page

Caption: Figure 1: Chemical Structure of 5-Fluoroquinolin-6-ol

Predicted Physicochemical Data
The following table summarizes key computed physicochemical properties. The data is

primarily based on the closely related isomer, 8-fluoroquinolin-6-ol, providing a reliable estimate

for experimental planning.
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Property Value
Significance in
Drug Development

Source

Molecular Formula C₉H₆FNO

Defines the elemental

composition and exact

mass.

[1]

Molecular Weight 163.15 g/mol

Influences diffusion

rates and transport

across membranes.

[9]

XLogP3 (logP) ~1.8

Indicates moderate

lipophilicity,

suggesting a balance

between aqueous

solubility and

membrane

permeability.

[9]

Topological Polar

Surface Area (TPSA)
33.1 Å²

Predicts transport

properties; a value <

140 Å² is generally

associated with good

cell permeability.

[9]

Hydrogen Bond

Donors
1 (from -OH)

Potential for specific

interactions with

biological targets.

[9]

Hydrogen Bond

Acceptors
2 (from N and O)

Potential for specific

interactions with

biological targets.

[9]

Predicted Spectroscopic Characteristics
While specific spectra require experimental confirmation, the following are the anticipated

features based on the molecular structure:

¹H NMR: The spectrum would display distinct signals in the aromatic region (approx. 7.0-8.5

ppm), with coupling patterns influenced by the fluorine atom. A characteristic singlet for the
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hydroxyl proton would also be present, its chemical shift being dependent on the solvent and

concentration.

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons bonded to the

electronegative fluorine and oxygen atoms would be shifted downfield. Carbon-fluorine

coupling (J-coupling) would be observable for the carbon directly attached to fluorine and

those 2-3 bonds away.

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information

about the electronic environment of the fluorine atom.

Mass Spectrometry (MS): The molecular ion peak [M]+• would be observed at m/z 163, with

a corresponding [M+H]+ peak at m/z 164 in positive-ion mode ESI-MS.

Experimental Determination of Key Properties
To move beyond computational prediction, rigorous experimental determination of

physicochemical properties is mandatory. The following protocols represent industry-standard,

self-validating methodologies.

Melting Point Determination
Principle: The melting point is a fundamental indicator of purity. A sharp melting range (typically

0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a

depressed and broader melting range.[10]

Methodology: Capillary Method

Sample Preparation: Ensure the sample is completely dry and finely powdered. Press the

open end of a capillary tube into the powder to collect a small amount of the sample.

Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long

glass tube, to tightly pack the sample to a height of 2-3 mm.[11]

Apparatus Setup: Place the packed capillary into the heating block of a melting point

apparatus (e.g., a Mel-Temp).
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an

approximate melting point. This saves time in the subsequent accurate measurement.[12]

Accurate Determination: Allow the block to cool to at least 20°C below the approximate

melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[11][12]

Observation & Recording: Record the temperature at which the first droplet of liquid appears

(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting

point is reported as the range T1-T2.

Caption: Figure 2: Workflow for Melting Point Determination

Aqueous Solubility Determination
Principle: Solubility, the maximum concentration of a solute in a solvent at a given temperature,

is a critical determinant of oral bioavailability. The "shake-flask" method is the gold standard for

measuring equilibrium solubility.[13]

Methodology: Shake-Flask Method

System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH

(e.g., pH 7.4 phosphate-buffered saline). The temperature must be strictly controlled,

typically at 25°C or 37°C.[14]

Sample Addition: Add an excess amount of 5-Fluoroquinolin-6-ol to a known volume of the

buffer in a sealed vial. The excess solid is crucial to ensure saturation is reached.

Equilibration: Agitate the vial (e.g., on a shaker or rotator) for a sufficient period (typically 24-

48 hours) to ensure equilibrium between the dissolved and undissolved solid is achieved.

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated

supernatant from the excess solid via centrifugation or filtration. Care must be taken to avoid

temperature changes during this step.

Quantification: Accurately measure the concentration of the compound in the clear

supernatant using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.
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Reporting: Express the solubility in units such as mg/mL or µM.

pKa Determination
Principle: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at

a given pH. It profoundly affects solubility, absorption, and receptor binding. For a molecule like

5-Fluoroquinolin-6-ol with both an acidic phenol and a basic quinoline nitrogen, potentiometric

titration is a highly accurate method for pKa determination.[15][16]

Methodology: Potentiometric Titration

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable

solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1

mM).[15]

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the

sample solution in a jacketed vessel to maintain constant temperature and purge with

nitrogen to remove dissolved CO₂.[15]

Titration: Make the solution acidic (e.g., to pH 2 with 0.1 M HCl). Titrate the solution by

adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the

pH after each addition. Continue until the pH reaches ~12.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to

the pH at the half-equivalence points, which are identified as the inflection points on the

titration curve.[17] Multiple titrations (n≥3) should be performed to ensure reproducibility.[15]

Lipophilicity (logP) Determination
Principle: The partition coefficient (P) measures a compound's differential solubility between an

immiscible lipid phase (n-octanol) and an aqueous phase (water). Expressed as its logarithm

(logP), it is the primary indicator of a drug's ability to cross cell membranes. The shake-flask

method is the definitive technique.[18]

Methodology: Shake-Flask n-Octanol/Water Partition

Phase Pre-saturation: Shake equal volumes of n-octanol and pH 7.4 buffer together for 24

hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent
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volume changes during the actual experiment.

Sample Introduction: Dissolve the compound in one of the pre-saturated phases (whichever

it is more soluble in).

Partitioning: Combine a known volume of the drug-containing phase with a known volume of

the other pre-saturated phase in a sealed vessel.

Equilibration: Vigorously shake the vessel for a set period (e.g., 1-3 hours) to allow the

compound to partition between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and

aqueous layers.[19]

Quantification: Carefully remove an aliquot from each phase and determine the compound's

concentration in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable

analytical method like HPLC-UV.[20]

Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).

Caption: Figure 3: Workflow for logP Determination via Shake-Flask

Implications for Drug Discovery and Development
Understanding the physicochemical properties of 5-Fluoroquinolin-6-ol is not merely an

academic exercise; it is predictive of its behavior as a potential drug candidate.
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Figure 4: Physicochemical Properties Influencing ADME

pKa (Ionization)

Solubility

Absorption

Dissolution is rate-limiting

logP (Lipophilicity)

Membrane Permeability

Distribution

Tissue Penetration

Metabolism

Access to Metabolic Enzymes

Molecular Weight TPSA

Excretion

Click to download full resolution via product page

Caption: Figure 4: Physicochemical Properties Influencing ADME

Absorption & Bioavailability: The predicted logP of ~1.8 suggests that 5-Fluoroquinolin-6-ol
is sufficiently lipophilic to cross the intestinal membrane, a prerequisite for oral absorption.

However, its solubility will be highly pH-dependent due to its acidic and basic centers. Poor

solubility in the acidic environment of the stomach could limit its dissolution rate, which is

often the rate-limiting step for absorption.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1405383?utm_src=pdf-body-img
https://www.benchchem.com/product/b1405383?utm_src=pdf-body
https://www.uv.es/~mbermejo/Paris1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Development: Knowledge of the pKa values and solubility profile is essential for

developing a stable and effective formulation. For instance, if aqueous solubility is low,

formulation strategies such as salt formation or amorphous solid dispersions might be

necessary.

Target Engagement & Metabolism: The hydroxyl group can act as a hydrogen bond donor,

potentially increasing binding affinity to a target enzyme or receptor. However, this same

group is also a potential site for Phase II metabolism (glucuronidation or sulfation), which

could impact the compound's half-life. The C5-fluorine atom is expected to block metabolic

attack at that position, a common strategy to improve metabolic stability.[3]

Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for

SAR studies. By synthesizing analogs where the position of the fluorine or hydroxyl group is

varied, or where new substituents are added, researchers can systematically probe the

chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[6]

Conclusion
5-Fluoroquinolin-6-ol represents a strategically designed chemical scaffold with significant

potential in drug discovery. Its core physicochemical properties, predicted to be in a favorable

range for drug-like molecules, provide a strong foundation for its exploration as a synthetic

intermediate or a lead compound. The experimental protocols detailed herein offer a validated

roadmap for researchers to confirm these predictions and build a comprehensive data

package. By integrating this fundamental physicochemical understanding with biological

screening, the scientific community can effectively unlock the therapeutic potential of this and

related fluorinated quinolines in the ongoing search for novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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